Samarium tris(hexamethyldisilazide)
Description
Overview of Lanthanide Organometallic Chemistry and Sterically Hindered Ligands
Organolanthanide chemistry focuses on compounds containing a direct bond between a lanthanide element and a carbon atom. wikipedia.org These complexes are known for their high reactivity and sensitivity to air and moisture. wikipedia.org A key strategy to stabilize these reactive species is the use of sterically hindered (bulky) ligands. These large ligands occupy a significant portion of the coordination sphere around the metal center, preventing unwanted side reactions and influencing the geometry and reactivity of the complex. The large ionic radii of lanthanide ions make them well-suited to accommodate such bulky ligands. nih.gov
Significance of Hexamethyldisilazide Ligands in Lanthanide Coordination Chemistry
The hexamethyldisilazide anion, [N(Si(CH₃)₃)₂]⁻, often abbreviated as HMDS, is a prominent example of a sterically demanding ligand. wikipedia.orgwikipedia.org Its large size is due to the two bulky trimethylsilyl (B98337) groups attached to the nitrogen atom. This steric bulk plays a crucial role in the chemistry of lanthanide hexamethyldisilazide complexes. It helps to create monomeric or low-oligomeric species, which are often more soluble and reactive in nonpolar organic solvents. wikipedia.org The lipophilic nature of the hexamethyldisilazide ligand further enhances solubility in these solvents. wikipedia.org This combination of steric protection and solubility makes these complexes valuable precursors for the synthesis of other organometallic and coordination compounds. wikipedia.orgwikipedia.org
Historical Context and Evolution of Samarium Tris(hexamethyldisilazide) Research
The journey of samarium tris(hexamethyldisilazide) is intertwined with the broader history of organolanthanide chemistry, which gained significant momentum after the discovery of ferrocene (B1249389) in 1951. wikipedia.org The synthesis and characterization of metal bis(trimethylsilyl)amides, including those of the lanthanides, were pioneered by Bürger and Wannagat. wikipedia.org Samarium, discovered in 1879 by Paul-Émile Lecoq de Boisbaudran, is a moderately hard, silvery metal that typically exists in the +3 oxidation state. wikipedia.orgrsc.org The synthesis of samarium(III) complexes, including samarium tris(hexamethyldisilazide), became an area of interest for exploring the fundamental coordination chemistry and reactivity of this element.
Early research focused on the synthesis and basic characterization of the compound. Subsequent studies have explored its utility as a catalyst and a starting material for more complex molecular architectures. For instance, it has been used as a reactant for the synthesis of heterobimetallic samarium(III) complexes and binuclear lanthanide complexes. chemicalbook.comsigmaaldrich.com Its catalytic applications include roles in coordination polymerization, intramolecular hydroamination of non-activated alkenes, and enantioselective hydroamination/cyclization reactions. chemicalbook.comsigmaaldrich.com
Interactive Data Table: Properties of Samarium Tris(hexamethyldisilazide)
| Property | Value | Reference |
| Chemical Formula | Sm(N(Si(CH₃)₃)₂)₃ | ereztech.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 631.51 g/mol | ereztech.comsigmaaldrich.com |
| Appearance | White to yellow powder or crystals | ereztech.com |
| Melting Point | 93-106 °C | chemicalbook.comereztech.comsigmaaldrich.com |
| CAS Number | 35789-01-6 | ereztech.comsigmaaldrich.comchemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H54N3Si6Sm |
|---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;samarium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI Key |
MUFPZLRACJKLCI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3] |
Origin of Product |
United States |
Synthetic Methodologies for Samarium Tris Hexamethyldisilazide Sm Hmds 3
Salt Metathesis Routes Utilizing Samarium(III) Precursors
Salt metathesis, or salt elimination, is the most prevalent method for the synthesis of samarium tris(hexamethyldisilazide). This method involves the reaction of a samarium(III) salt, typically a halide, with an alkali metal salt of hexamethyldisilazane (B44280). The driving force for this reaction is the formation of an insoluble alkali metal halide, which precipitates from the reaction mixture, leaving the desired samarium amide complex in solution.
The reaction of samarium(III) chloride (SmCl₃) with three equivalents of an alkali metal hexamethyldisilazide, such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS), in an appropriate aprotic solvent, typically tetrahydrofuran (THF) or toluene, yields samarium tris(hexamethyldisilazide). The general reaction is depicted in the following equation:
SmCl₃ + 3 M[N(SiMe₃)₂] → Sm[N(SiMe₃)₂]₃ + 3 MCl (where M = Li, Na)
The choice of alkali metal can influence the reaction rate and the ease of purification. The lithium and sodium salts are commonly used due to their commercial availability and high reactivity. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the highly sensitive organometallic species with oxygen or moisture.
The following table summarizes typical reaction conditions for the synthesis of Sm[HMDS]₃:
| Samarium Precursor | Alkali Metal Amide | Stoichiometric Ratio (Sm:Amide) | Solvent | Reaction Temperature | Reaction Time | Typical Yield |
| SmCl₃ | LiN(SiMe₃)₂ | 1 : 3 | Tetrahydrofuran (THF) | Room Temperature | 12-24 hours | > 80% |
| SmCl₃ | NaN(SiMe₃)₂ | 1 : 3 | Toluene | 80-100 °C | 8-16 hours | > 85% |
| SmI₂(THF)₂ | NaN(C₆H₅)(SiMe₃) | 1 : 2 | Not specified | Not specified | Not specified | Not specified nih.gov |
Upon completion of the reaction, the precipitated alkali metal chloride is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by sublimation or recrystallization from a non-polar solvent like hexane or pentane.
In some synthetic procedures, the alkali metal hexamethyldisilazide is prepared in-situ by reacting hexamethyldisilazane (HN(SiMe₃)₂) with a strong base such as an alkyllithium reagent (e.g., n-butyllithium) or sodium hydride prior to the addition of the samarium(III) salt. This approach can be advantageous as it avoids the isolation and purification of the often pyrophoric alkali metal amide.
An example of an in-situ preparation strategy is as follows:
3 HN(SiMe₃)₂ + 3 n-BuLi → 3 LiN(SiMe₃)₂ + 3 C₄H₁₀ SmCl₃ + 3 LiN(SiMe₃)₂ → Sm[N(SiMe₃)₂]₃ + 3 LiCl
Optimization of the synthesis of samarium tris(hexamethyldisilazide) involves several considerations:
Purity of Reagents: Anhydrous samarium(III) chloride and dry, oxygen-free solvents are crucial for obtaining high yields and preventing the formation of samarium oxide or hydroxide impurities.
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can increase the reaction rate, particularly when using less reactive precursors.
Solvent Choice: Tetrahydrofuran is a common solvent due to its ability to dissolve both the samarium precursor and the alkali metal amide. However, its coordination to the samarium center can sometimes lead to the formation of solvated adducts. Toluene is a non-coordinating alternative that can be advantageous for obtaining the unsolvated product directly.
Stoichiometry: A slight excess of the alkali metal amide can be used to ensure complete conversion of the samarium chloride. However, a large excess can complicate purification.
Preparation of Sm[HMDS]₃ Analogues for Specific Research Applications
The synthetic methodology for samarium tris(hexamethyldisilazide) can be readily adapted to prepare a range of analogues with modified silylamide ligands. These analogues are of interest for tuning the steric and electronic properties of the samarium center, which can in turn influence the reactivity and catalytic activity of the resulting complexes.
For example, by replacing the methyl groups on the silicon atoms with other alkyl or aryl groups, the steric bulk of the ligand can be systematically varied. This has been demonstrated in the synthesis of other lanthanide amide complexes. The general approach remains the same: a samarium(III) halide is reacted with the corresponding substituted lithium or sodium silylamide.
The following table provides examples of substituted silylamide ligands that have been used to synthesize lanthanide amide complexes, illustrating the potential for creating samarium analogues:
| Ligand Name | Ligand Formula | Potential Application of Analogue |
| N,N-bis(diethylsilyl)amide | [N(SiEt₃)₂]⁻ | Investigating the effect of increased steric bulk on catalytic activity. |
| N,N-bis(phenyltrimethylsilyl)amide | [N(SiMe₂Ph)₂]⁻ | Introducing aromatic groups to study electronic effects and potential π-stacking interactions. |
| N-(trimethylsilyl)-N-phenylamide | [N(SiMe₃)Ph]⁻ | Creating complexes with reduced symmetry and potentially different coordination geometries. |
The synthesis of these analogues follows the same salt metathesis protocol as for Sm[HMDS]₃, with adjustments to reaction conditions and purification methods as necessitated by the properties of the specific ligand. These tailored samarium complexes are valuable tools for fundamental studies in organolanthanide chemistry and for the development of new catalysts for organic synthesis.
Structural Elucidation and Bonding Characteristics of Samarium Tris Hexamethyldisilazide
Single-Crystal X-ray Diffraction Analyses of Sm[HMDS]₃
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of Sm[N(SiMe₃)₂]₃ using this method has provided critical insights into its solid-state structure.
Samarium tris(hexamethyldisilazide) is a three-coordinate complex, where the central samarium(III) ion is bonded to the nitrogen atoms of three bulky bis(trimethylsilyl)amide ligands. acs.org While a simple steric argument might predict a trigonal planar geometry to minimize ligand-ligand repulsion, experimental data reveal a distinct trigonal pyramidal configuration. researchgate.netacs.orgnih.gov This geometry is a characteristic feature for many three-coordinate lanthanide silylamide complexes and distinguishes them from their d-block transition metal analogues, which are typically planar. researchgate.net The pyramidalization is a direct consequence of the electronic and steric factors at play within the molecule.
A key finding from the X-ray crystallographic analysis is the positional disorder of the samarium atom. nih.gov The metal center is observed to be disordered over two sites, one above and one below the plane defined by the three coordinating nitrogen atoms (the N₃ plane). researchgate.netacs.org This disorder is a manifestation of the molecule's conformational flexibility and provides concrete evidence for the non-planar, pyramidal nature of the SmN₃ core. nih.gov The structure represents a dynamic state or a statistical average of the samarium atom occupying these two equivalent pyramidal positions within the crystal lattice.
The distortion from a planar to a pyramidal geometry is attributed to the presence of agostic interactions. acs.org An agostic interaction is an intramolecular interaction where an electron-deficient metal center engages with a C-H or, in this case, a Si-C bond. researchgate.netprinceton.edu In Sm[N(SiMe₃)₂]₃, the pyramidal structure allows one methyl group from each of the three ligands to approach the samarium atom closely. nih.gov This proximity suggests a stabilizing interaction between the samarium center and the β-silicon-carbon (β-Si-C) bond of the trimethylsilyl (B98337) group. researchgate.netnih.gov
Computational studies using DFT have substantiated this hypothesis, confirming the presence of these β-Si-C agostic interactions. acs.orgnih.gov These calculations indicate that the electron density of the Si-C bond is partially donated to empty orbitals on the electron-deficient samarium center. researchgate.net In contrast, analysis has shown that potential interactions with γ-carbon-hydrogen (γ-C-H) bonds are not attractive and are, in fact, repulsive. acs.orgresearchgate.net
Electronic Structure and Bonding Nature of Sm[HMDS]₃
The bonding in Sm[N(SiMe₃)₂]₃ is a complex interplay of ionic and covalent contributions, influenced significantly by the participation of the metal's d-orbitals.
The structural parameters obtained from X-ray crystallography provide quantitative evidence for the bonding within the molecule. The samarium-nitrogen (Sm-N) bond length is reported to be 2.284(3) Å. researchgate.net The distance between the samarium center and the carbon atom of the proximate methyl group involved in the agostic interaction (Sm-C) is 3.003(4) Å. researchgate.net While longer than a typical covalent Sm-C bond, this distance is shorter than the sum of the van der Waals radii, indicating a tangible, albeit weak, interaction.
| Interaction | Bond Length (Å) | Reference |
|---|---|---|
| Sm-N | 2.284(3) | researchgate.net |
| Sm-(β-C) | 3.003(4) | researchgate.net |
DFT calculations have been instrumental in deconvoluting the roles of various orbitals in the molecule's structure and bonding. nih.gov The existence of energetically accessible d-orbitals on the metal center is considered critical for the establishment of M···Si-C interactions. acs.org
Comparative DFT calculations, performed with and without the inclusion of samarium's 5d-orbitals and silicon's d-orbitals in the basis set, have illustrated their specific contributions. researchgate.netacs.orgnih.gov These studies confirm that the samarium 5d-orbitals are crucial for (i) establishing the pyramidal configuration at the samarium center, (ii) the length of the Sm-N bond, and (iii) the length and nature of the Sm-(β-Si-C) agostic interaction. acs.orgnih.gov The bonding analysis confirms that the metal d-orbitals are important for the chemical bonding between samarium and both the nitrogen and the agostically interacting Si-C group. nih.gov The inclusion of d-functions on silicon in the calculations also influences the final geometry, indicating their role in describing the electronic environment of the ligands. acs.orgnih.gov
Electrostatic Contributions to Intramolecular Agostic Interactions
A key feature influencing the structure of Sm[N(Si(CH₃)₃)₂]₃ is the presence of intramolecular agostic interactions. nih.gov Specifically, one methyl group from each of the three bis(trimethylsilyl)amido ligands is oriented towards the apex of the coordination pyramid, bringing it into close proximity with the samarium metal center. nih.gov DFT calculations confirm that these are β-Si-C agostic interactions. nih.govresearchgate.net
Bonding analysis using both Mulliken and Natural Bond Orbital (NBO) methods has demonstrated the significance of electrostatic terms in these agostic interactions. nih.gov While there is covalent character involving the metal's d-orbitals, the electrostatic attraction between the electron-deficient metal center and the C-H bonds of the methyl group is a relevant contributor to the stability of this conformation. nih.gov Investigations into other molecular systems have similarly highlighted the role of electrostatic interactions in directing intramolecular arrangements. rsc.org
Comparative Structural and Electronic Studies with Other Lanthanide Tris(hexamethyldisilazide) Complexes
The trigonal pyramidal structure of Sm[N(Si(CH₃)₃)₂]₃ is not unique; it is a common structural motif across the lanthanide series for this class of complex. researchgate.net This contrasts with many d-block transition metal analogues that are trigonal planar. researchgate.net The pyramidal geometry in the lanthanide complexes is often attributed to a combination of factors, including agostic interactions and the involvement of f and d orbitals in bonding. nih.govresearchgate.net
Structural parameters vary systematically across the lanthanide series due to the lanthanide contraction. As the atomic number increases, the ionic radius of the Ln³⁺ ion decreases, leading to shorter metal-ligand bond lengths. For example, the Er-N bond distances in [Er{N(SiMe₃)₂}₃] are slightly longer than expected, and the N-Er-N bond angles average 113.4°, deviating from an ideal trigonal planar angle. researchgate.net
Below is a comparative table of selected structural data for lanthanide tris(hexamethyldisilazide) complexes.
| Compound | Ln-N Bond Length (Å) | N-Ln-N Bond Angle (°) | Coordination Geometry |
| Sm[N(SiMe₃)₂]₃ | ~2.26 (avg.) | ~114 (avg.) | Trigonal Pyramidal |
| Eu[N(SiMe₃)₂]₃ | ~2.25 (avg.) | ~115 (avg.) | Trigonal Pyramidal |
| Er[N(SiMe₃)₂]₃ | 2.23 - 2.25 | ~113.4 (avg.) | Trigonal Pyramidal |
Note: The values are approximate and sourced from computational and crystallographic studies. Actual values may vary depending on the specific crystalline form and experimental conditions.
Electronically, these lanthanide amide complexes show different characteristics when compared to corresponding lanthanide phosphide (B1233454) complexes. nih.gov The Ln-N bonds are shorter than Ln-P bonds, and the harder nature of the nitrogen donor compared to phosphorus leads to distinct electronic structures and coordination environments. nih.gov In the amide complexes, the bonding is significantly ionic, but with covalent contributions from the metal 5d orbitals, as seen in other samarium complexes. nih.govnih.gov
Fundamental Reactivity and Mechanistic Investigations of Sm Hmds 3
Lewis Acidity and Interactions with Electron Donor Ligands
The samarium center in Sm[N(Si(CH₃)₃)₂]₃, despite being coordinated to three bulky hexamethyldisilazide (HMDS) ligands, retains a degree of Lewis acidity. This characteristic allows it to interact with and activate various electron-donating substrates, thereby facilitating subsequent chemical transformations.
Coordination to Ester Carbonyls and Activation for Nucleophilic Attack
Samarium tris(hexamethyldisilazide) can act as a Lewis acid to coordinate with the carbonyl oxygen of esters. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This activation is a key step in reactions such as the Tishchenko and Evans-Tishchenko reactions, where samarium-based catalysts, including those generated in situ, have been employed. nih.govescholarship.org
In the context of the Tishchenko reaction, the coordination of the aldehyde to the samarium center is the initial step. This is followed by the formation of a hemiacetal intermediate, which then undergoes an intramolecular hydride shift to yield the final ester product. escholarship.org While specific studies detailing the precise mechanism with Sm[N(Si(CH₃)₃)₂]₃ are not extensively documented, the general principles of Lewis acid catalysis by samarium complexes are well-established.
Interaction with Amine and Alkene Substrates for Activation
The Lewis acidic nature of Sm[N(Si(CH₃)₃)₂]₃ also plays a crucial role in the activation of amine and alkene substrates. In reactions such as hydroamination, the samarium center can coordinate to the amine, facilitating the deprotonation and subsequent addition across a C-C multiple bond. While detailed mechanistic studies specifically on Sm[N(Si(CH₃)₃)₂]₃-catalyzed hydroamination of simple alkenes are limited, related lanthanide silylamide systems have been shown to be effective catalysts for the intramolecular hydroamination/cyclization of aminoalkenes.
Furthermore, related ytterbium silylamide complexes, stabilized by N-heterocyclic carbene ligands, have been shown to catalyze the cross-dehydrogenative coupling of silanes with a range of primary and secondary amines. rsc.org This suggests that the samarium analogue could potentially activate N-H and Si-H bonds, although specific studies on Sm[N(Si(CH₃)₃)₂]₃ in this context are needed for confirmation.
Ligand Exchange and Transmetalation Reactions
The reactivity of Sm[N(Si(CH₃)₃)₂]₃ is significantly influenced by the lability of its hexamethyldisilazide ligands and its interactions with other metal species, particularly alkali metal silylamides that may be present from its synthesis.
Influence of Residual Alkali Metal Hexamethyldisilazides on Reaction Pathways
The synthesis of Sm[N(Si(CH₃)₃)₂]₃ often involves the reaction of a samarium halide with an alkali metal hexamethyldisilazide, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). nih.gov Consequently, the final product may contain residual alkali metal salts. These residual salts are not always inert spectators and can significantly influence the structure and reactivity of the samarium complex. They can form heterobimetallic "ate" complexes with the samarium center, altering its steric and electronic properties. For example, the formation of complexes of the type [Ln{N(SiMe₃)₂}₃(μ-Cl)Li(THF)₃] has been reported. uci.edu The presence of these bimetallic species can affect the solubility, stability, and catalytic activity of the samarium complex.
Mechanistic Pathways of Sm[HMDS]₃-Mediated Transformations
The mechanistic pathways of reactions catalyzed by Sm[N(Si(CH₃)₃)₂]₃ are often complex and can involve several elementary steps. While comprehensive mechanistic studies for every transformation are not available, general principles can be inferred from related systems and theoretical studies.
A plausible general mechanism for reactions involving C-H activation, such as the cross-dehydrogenative coupling of amines and silanes, would likely involve the following steps:
Ligand Exchange: The initial step would be the reaction of the Sm[HMDS]₃ pre-catalyst with the amine substrate, leading to the elimination of hexamethyldisilazane (B44280) and the formation of a samarium-amido intermediate.
C-H/Si-H Bond Activation: This intermediate could then react with the silane (B1218182), possibly through a concerted σ-bond metathesis transition state, leading to the cleavage of the Si-H bond and formation of a samarium-hydride species and the silylamine product. Alternatively, the amine and silane could coordinate to the samarium center prior to the bond activation steps.
Catalyst Regeneration: The samarium-hydride species would then need to be regenerated to the active catalytic species to complete the cycle.
In hydroamination reactions, a proposed catalytic cycle often involves the formation of a samarium-amido intermediate, followed by insertion of the alkene into the Sm-N bond. Subsequent protonolysis by another molecule of the amine substrate would then release the aminated product and regenerate the samarium-amido catalyst.
Proposed Mechanisms for the Direct Conversion of Esters to Amides
Samarium(III) tris(hexamethyldisilazide) (Sm[N(SiMe3)2]3) and related lanthanide tris(amide) complexes have emerged as effective catalysts for the direct amidation of esters, a transformation of significant importance in chemical synthesis. researchgate.netresearchgate.netresearchgate.net These reactions proceed under mild conditions, often at temperatures of 0°C or below, and can provide high yields of the corresponding carboxamide with only a slight excess of the amine and the lanthanide complex. researchgate.net The catalytic efficiency extends to the use of less nucleophilic aromatic amines, which are typically challenging substrates for direct amidation. researchgate.netresearchgate.net
While several lanthanide-based systems have been shown to catalyze this transformation, a general mechanistic framework has been proposed. A plausible catalytic cycle is believed to commence with an amide exchange (transamination) reaction between the lanthanide tris(amide) complex and the substrate amine (R'NH2). This initial step generates a lanthanide-amido intermediate (Ln(NR'H)[N(SiMe3)2]2) and releases a molecule of hexamethyldisilazane (HN(SiMe3)2).
The newly formed, more reactive lanthanide-amido species then coordinates to the carbonyl oxygen of the ester substrate (RCOOR''). This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. The subsequent step involves an intramolecular attack by the coordinated amido ligand onto the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
The collapse of this tetrahedral intermediate results in the cleavage of the C-OR'' bond, eliminating an alkoxide group (Ln-OR'') and forming the desired amide product (RCONHR'). The catalyst is then regenerated through the reaction of the lanthanide alkoxide species with another molecule of the substrate amine, which liberates the alcohol (R''OH) and reforms the lanthanide-amido intermediate, thus closing the catalytic loop.
An alternative proposal suggests that heterobimetallic catalysts, such as those involving lanthanides and alkali metals, may activate both the ester and the amine substrates simultaneously to facilitate the reaction. mdpi.com It is also important to note that for esters possessing acidic α-hydrogens, a competing Claisen-like condensation reaction can occur alongside the desired amidation. researchgate.net
Table 1: Proposed Mechanistic Steps for Ester to Amide Conversion
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Catalyst Activation | Amide exchange between Sm[N(SiMe3)2]3 and the primary/secondary amine. | Sm[N(SiMe3)2]3, R'NH2, Sm(NR'H)[N(SiMe3)2]2 |
| 2. Substrate Coordination | The lanthanide-amido intermediate coordinates to the ester's carbonyl oxygen. | Sm(NR'H)[N(SiMe3)2]2, RCOOR'' |
| 3. Nucleophilic Attack | Intramolecular attack of the amido ligand on the activated carbonyl carbon. | Tetrahedral Intermediate |
| 4. Product Formation | Collapse of the tetrahedral intermediate, eliminating a lanthanide alkoxide. | RCONHR', Ln(OR'')[N(SiMe3)2]2 |
| 5. Catalyst Regeneration | Reaction of the lanthanide alkoxide with another amine molecule. | Ln(OR'')[N(SiMe3)2]2, R'NH2, R''OH |
Mechanistic Interpretations for Hydroamination and Related Reactions
Samarium tris(hexamethyldisilazide) and its derivatives are active catalysts for hydroamination reactions, particularly the intramolecular cyclization of aminoalkenes and related processes. rsc.org Mechanistic understanding, supported by kinetic studies, points to a common pathway for these transformations. rsc.orglibretexts.org
The generally accepted mechanism for intramolecular hydroamination catalyzed by lanthanide complexes begins with the protonolysis of a metal-ligand bond (e.g., Sm-N(SiMe3)2) on the precatalyst by the amine group of the substrate (an aminoalkene). libretexts.org This step forms a catalytically active lanthanide-amido intermediate and releases a molecule of HN(SiMe3)2. This initial step is crucial for generating the active species that enters the catalytic cycle. Throughout the cycle, the samarium center typically maintains its +3 oxidation state. libretexts.org
Following its formation, the lanthanide-amido intermediate undergoes an intramolecular migratory insertion of the tethered alkene into the Sm-N bond. libretexts.org This key step, which involves a proposed cyclic transition state, forms a new samarium-carbon (Sm-C) bond and creates a heterocyclic ring structure. libretexts.org The insertion is often the rate-determining step in the catalytic cycle. libretexts.org
The final step is the protonolysis of the newly formed Sm-C bond by another molecule of the aminoalkene substrate. This accomplishes two things: it releases the cyclized amine product and regenerates the active lanthanide-amido catalyst, allowing the catalytic cycle to continue. Kinetic studies on related mono- and bimetallic amidinate samarium catalysts have been conducted to gain a deeper understanding of the mechanism and the influence of the catalyst structure on the reaction rate. rsc.orgsemanticscholar.org
Table 2: General Mechanism for Lanthanide-Catalyzed Intramolecular Hydroamination
| Step | Description | Key Features |
|---|---|---|
| 1. Catalyst Activation | Protonolysis of a Sm-N bond by the aminoalkene substrate. | Formation of a Sm-amido active intermediate. libretexts.org |
| 2. Migratory Insertion | Intramolecular insertion of the C=C bond into the Sm-N bond. | Rate-determining step; formation of a Sm-C bond and the heterocyclic ring. libretexts.org |
| 3. Product Release & Catalyst Regeneration | Protonolysis of the Sm-C bond by a new substrate molecule. | Releases the cyclized product and regenerates the Sm-amido catalyst. libretexts.org |
Characterization of Key Intermediates and Transition States in Catalytic Cycles
The direct characterization of transient intermediates and transition states in catalytic cycles involving Sm[N(SiMe3)2]3 is challenging due to their often short lifetimes and high reactivity. However, a combination of spectroscopic methods, kinetic experiments, and computational studies on samarium and related lanthanide systems has provided significant insights into the nature of these fleeting species. rsc.orgnih.gov
In the context of hydroamination, key lanthanide-amido intermediates have, in some cases, been successfully isolated and characterized. For instance, a lanthanocene-amido intermediate, analogous to the proposed active species in samarium-catalyzed reactions, was characterized by single-crystal X-ray diffraction and spectroscopic data, providing strong evidence for the proposed mechanistic pathway. libretexts.org
For other catalytic transformations, evidence for key intermediates is often gathered through a combination of experimental and theoretical methods. In the Ln[N(SiMe3)2]3-catalyzed addition of terminal alkynes to nitriles, a key imino lanthanide intermediate is proposed to form after the insertion of the nitrile into a lanthanide-acetylide bond. acs.org In related samarium-catalyzed hydrosilylation and polymerization reactions, kinetic experiments and Density Functional Theory (DFT) calculations strongly support the formation of a samarium hydride intermediate generated via σ-bond metathesis. nih.gov These computational models suggest that the bulky ligand environment around the samarium center plays a crucial role in determining the regio- and stereoselectivity of the reaction. nih.gov
DFT calculations have also been instrumental in modeling the transition states of these reactions. For the La[N(SiMe3)2]3-catalyzed hydroboration of esters, the turnover-determining transition state was computed, revealing a sterically congested, conformationally constrained structure involving intramolecular hydride transfer. nsf.gov Structural analysis of the ground state Sm[N(SiMe3)2]3 complex itself has been performed, with studies indicating that while short Sm···H contacts exist, these are considered repulsive rather than attractive agostic interactions, a detail that informs the understanding of the catalyst's coordination sphere and reactivity. acs.org These combined approaches—synthesis of model complexes, in-situ monitoring, kinetic analysis, and computational chemistry—are essential for constructing a detailed picture of the catalytic cycle at a molecular level.
Table 3: Examples of Characterized or Proposed Intermediates in Ln[N(SiMe3)2]3 Catalysis
| Reaction Type | Key Intermediate | Method of Characterization/Evidence | Reference |
|---|---|---|---|
| Hydroamination | Lanthanide-amido species | Isolation and X-ray diffraction (for analogous systems), Spectroscopy | libretexts.org |
| Ester Hydroboration | Lanthanide-hemiacetal species | DFT Calculations, Kinetic Analysis | nsf.gov |
| Hydrosilylation | Samarium hydride species | DFT Calculations, Kinetic Experiments | nih.gov |
| Alkyne addition to Nitriles | Imino lanthanide species | Plausible intermediate based on reaction outcome | acs.org |
Catalytic Applications of Samarium Tris Hexamethyldisilazide
Amidation Reactions
The synthesis of carboxamides is a fundamental transformation in organic chemistry. Samarium tris(hexamethyldisilazide) has emerged as an effective promoter for the direct conversion of esters to amides, offering a milder alternative to traditional methods.
Direct Conversion of Esters to Carboxamides under Mild Conditions
Samarium(III) tris[hexamethyldisilazide] promotes the direct reaction between an ester and an amine to yield the corresponding carboxamide. researchgate.net This transformation proceeds efficiently under exceptionally mild conditions, often at or below 0°C, and produces high yields of the desired product. researchgate.net The process typically requires only a slight excess of the amine and the samarium complex to drive the reaction to completion. researchgate.net This method avoids the need for harsh reagents or high temperatures that can be detrimental to sensitive functional groups, representing a significant advantage in complex molecule synthesis. The reaction is believed to proceed through the coordination of the ester's carbonyl oxygen to the Lewis acidic samarium center, which activates the ester towards nucleophilic attack by the amine.
Hydroamination and Hydroalkynylation Processes
Beyond amidation, samarium tris(hexamethyldisilazide) is an effective catalyst for intramolecular hydroamination and related hydroalkynylation reactions. These processes involve the addition of an N-H or C-H bond across an unsaturated carbon-carbon bond.
Intramolecular Hydroamination of Non-Activated Alkenes
The complex serves as a catalyst for the intramolecular hydroamination of non-activated alkenes. sigmaaldrich.com This reaction involves the cyclization of an aminoalkene, where a new carbon-nitrogen bond is formed, leading to the synthesis of nitrogen-containing heterocyclic compounds such as pyrrolidines and piperidines. The catalytic cycle is thought to involve the formation of a samarium-amide intermediate, which then undergoes migratory insertion of the tethered alkene, followed by protonolysis to release the cyclic amine product and regenerate the catalyst. This method is valuable for its atom economy and its ability to construct cyclic amine frameworks from linear precursors.
Enantioselective Hydroamination/Cyclization
A significant extension of this methodology is its application in enantioselective synthesis. Samarium-based systems can be employed for enantioselective hydroamination and cyclization reactions. sigmaaldrich.commdpi.com By incorporating chiral ligands into the samarium coordination sphere, it is possible to induce asymmetry in the cyclization process, yielding chiral heterocyclic products with high enantiomeric excess. mdpi.com The development of such catalytic systems is a key area of research, as it provides direct access to optically active amines, which are important building blocks in pharmaceuticals and natural product synthesis. mdpi.com The chiral environment created by the ligands around the samarium center dictates the facial selectivity of the alkene insertion, leading to the preferential formation of one enantiomer.
Catalytic Addition of Terminal Alkynes to Carbodiimides
Samarium tris(hexamethyldisilazide) also catalyzes the addition of the C-H bond of terminal alkynes across one of the C=N double bonds of a carbodiimide. This reaction results in the formation of substituted guanidinates. The process is initiated by the reaction of the terminal alkyne with the samarium amide complex to generate a samarium acetylide intermediate. This highly reactive species then adds to the carbodiimide in a nucleophilic manner. Subsequent protonolysis yields the final guanidinate product. This transformation provides an efficient route to highly substituted guanidine derivatives, which are structures of interest in medicinal chemistry and as ligands in coordination chemistry.
The table below illustrates the scope of this catalytic addition.
| Terminal Alkyne | Carbodiimide | Product Type |
| Phenylacetylene | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-dicyclohexyl-N''-(phenylethynyl)guanidinate |
| 1-Hexyne | N,N'-Diisopropylcarbodiimide (DIC) | N,N'-diisopropyl-N''-(1-hexynyl)guanidinate |
| Trimethylsilylacetylene | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-dicyclohexyl-N''-(trimethylsilylethynyl)guanidinate |
Hydrophosphination of Heterocumulenes (Carbodiimides, Isocyanates, Isothiocyanates)
The hydrophosphination of heterocumulenes, such as carbodiimides, isocyanates, and isothiocyanates, represents an atom-economical method for the formation of phosphorus-containing compounds like phosphaguanidines, phosphaureas, and phosphathioureas. While the catalytic activity of lanthanide complexes, in general, has been explored for these transformations, specific detailed studies focusing exclusively on samarium tris(hexamethyldisilazide) are not extensively documented in readily available literature.
Research on related lanthanide complexes, such as those of lanthanum, has demonstrated the viability of this catalytic pathway. For instance, α-metalated N,N-dimethylbenzylamine lanthanide complexes have been shown to be effective precatalysts for the room-temperature hydrophosphination of these heterocumulenes, yielding products in moderate to excellent yields. The proposed mechanism involves the insertion of the heterocumulene into the lanthanide-amide bond, followed by protonolysis with the phosphine to regenerate the catalyst and release the product. It is plausible that samarium tris(hexamethyldisilazide) could operate via a similar mechanism, although specific experimental data, including yields and reaction conditions for this particular catalyst, are not detailed in the reviewed sources.
Polymerization Reactions
Samarium tris(hexamethyldisilazide) and its derivatives have been investigated as catalysts in various polymerization reactions, leveraging the Lewis acidic nature of the samarium center to activate monomers.
The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a widely used method to produce biodegradable polyesters. While samarium tris(hexamethyldisilazide) itself is a potential catalyst, studies have highlighted the activity of its halo-bridged derivatives, [Sm(μ-X){N(SiMe₃)₂}₂(THF)]₂ (where X = Cl, Br). These complexes have been shown to initiate the ROP of ε-caprolactone, leading to high monomer conversion in a short period.
The polymerization is thought to proceed via a coordination-insertion mechanism. Mechanistic studies using NMR spectroscopy have suggested the presence of multiple initiating species. The performance of these catalysts is influenced by reaction parameters such as temperature and catalyst concentration, which affect the molecular weight and molecular weight distribution of the resulting poly(ε-caprolactone).
Below is a table summarizing the polymerization of ε-caprolactone with a related samarium complex.
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| [Sm(μ-Cl){N(SiMe₃)₂}₂(THF)]₂ | 100 | 60 | 2 | 95 | 18,000 | 2.1 |
| [Sm(μ-Cl){N(SiMe₃)₂}₂(THF)]₂ | 200 | 60 | 2 | 92 | 32,000 | 2.2 |
| [Sm(μ-Br){N(SiMe₃)₂}₂(THF)]₂ | 100 | 60 | 2 | 96 | 19,000 | 2.0 |
Data is illustrative and based on findings for related samarium complexes.
While specific data for the catalytic performance of samarium tris(hexamethyldisilazide) in isoprene polymerization is not extensively detailed in the available literature, related rare-earth metal silylamide complexes have been shown to be active. For instance, mono-arylamido-ligated rare-earth metal bis(silylamide) complexes can achieve high cis-1,4-selectivity in the presence of activators like [Ph₃C][B(C₆F₅)₄] and Al(iBu)₃. The ionic radius of the lanthanide metal plays a crucial role in determining the stereochemical outcome of the polymerization.
There is growing interest in the polymerization of renewable monomers derived from biomass. α-Methylene-γ-butyrolactone (MBL) and its derivatives are examples of such monomers. The coordination-addition polymerization of these monomers has been investigated using various lanthanide catalysts.
Other Catalytic Transformations
Samarium tris(hexamethyldisilazide) has been cited as a catalyst for the chiral functionalization of isoxazoles. nih.gov Isoxazoles are important five-membered heterocyclic compounds that are scaffolds in many biologically active molecules. Their functionalization, particularly in an enantioselective manner, is a key area of research. However, detailed research findings, including specific reactions, substrates, yields, and enantioselectivities for this catalytic application of samarium tris(hexamethyldisilazide), are not widely available in the reviewed scientific literature. The catalytic activity in this context would likely involve the samarium complex acting as a Lewis acid to activate the isoxazole ring towards nucleophilic attack.
Heterodehydrocoupling of Silanes and Amines
The catalytic heterodehydrocoupling of silanes and amines is a highly atom-economical method for the formation of silicon-nitrogen (Si-N) bonds, producing valuable silylamines with hydrogen gas as the only byproduct. This transformation is of significant interest for the synthesis of precursors to silicon nitride ceramics and as a method for introducing silyl protecting groups in organic synthesis.
While lanthanide complexes, in general, are known to catalyze this reaction, and related alkaline earth metal complexes bearing the same hexamethyldisilazide ligand (e.g., [M{N(SiMe₃)₂}₂]₂ where M = Ca, Sr) have been demonstrated as active pre-catalysts, detailed research findings focusing specifically on Samarium tris(hexamethyldisilazide) for this application are not widely documented in scientific literature. rsc.org The catalytic activity in related systems is proposed to proceed through a mechanism involving the formation of metal-amide and metal-hydride intermediates. rsc.org For instance, studies using a lanthanum-based complex have shown efficient coupling of a wide variety of amines and silanes under mild conditions. rmit.edu.vn Given the precedent for lanthanide-catalyzed dehydrocoupling, it is plausible that Sm[N(SiMe₃)₂]₃ could exhibit catalytic activity, though specific performance, substrate scope, and mechanistic details remain an area for further investigation.
Reduction Chemistry of Divalent Samarium Complexes derived from Sm[HMDS]₃ for C-H and N-H Bond Activation
A significant application of Samarium tris(hexamethyldisilazide) is its use as a precursor to highly reactive divalent samarium (Sm(II)) complexes. The trivalent Sm(III) center in Sm[N(SiMe₃)₂]₃ can be reduced to generate potent Sm(II) reductants. This reduction can be achieved using strong reducing agents, such as alkali metal graphite intercalates (e.g., potassium graphite, KC₈). illinois.edu This process is analogous to the reduction of other trivalent transition metal and lanthanide silylamide complexes, which yields anionic M(II) species. The resulting divalent samarium silylamide complexes are powerful single-electron transfer agents, capable of activating otherwise inert chemical bonds.
These Sm(II) species, formally Sm[N(SiMe₃)₂]₂ or related solvated adducts and 'ate' complexes, are electron-rich and can activate strong C-H and N-H bonds. The activation can proceed through several mechanisms, including σ-bond metathesis and proton-coupled electron transfer (PCET).
C-H Bond Activation: Divalent samarium complexes can activate C-H bonds, particularly in arenes and other hydrocarbons. For example, mechanistic studies on related samarium systems show that Sm(II) species can mediate direct C-H activation. nih.gov The reaction of a highly reducing Sm(II) center with a C-H bond can lead to the formation of a samarium-hydride and a samarium-alkyl or -aryl species, effectively breaking the C-H bond and forming new organometallic intermediates that can be further functionalized.
N-H Bond Activation: The activation of N-H bonds is thermodynamically favorable due to the high affinity of samarium for nitrogen. Divalent samarium silylamide complexes are particularly effective in this regard. The interaction of the Sm(II) center with a protic ligand containing an N-H bond can lead to a significant weakening of that bond. nih.gov This facilitates formal hydrogen atom transfer via a PCET mechanism, where the electron transfer from the Sm(II) center is coupled with proton transfer from the N-H group. This reactivity is crucial for reactions like hydroamination and for the generation of samarium-amide intermediates in catalytic cycles. The strong reducing power of Sm(II) bis(silylamide) complexes has been specifically noted in studies exploring potent reductants for challenging chemical transformations. chemrxiv.org
The table below summarizes representative substrates that undergo bond activation with divalent samarium complexes.
| Substrate Class | Bond Type Activated | Activation Product/Intermediate | Mechanism |
| Arenes (e.g., Benzene) | C-H | Sm(III)-Aryl and Sm(III)-Hydride species | σ-Bond Metathesis / Direct Activation |
| Primary/Secondary Amines | N-H | Sm(III)-Amide and H₂ | Proton-Coupled Electron Transfer (PCET) |
| Arylsilanes | Si-C | Sm(III)-Aryl and Sm(III)-Silyl species | σ-Bond Metathesis |
Computational and Theoretical Perspectives on Sm Hmds 3
Density Functional Theory (DFT) Studies on Structural and Electronic Properties
DFT calculations have proven to be a highly effective method for investigating the properties of Sm[N(SiMe₃)₂]₃. These studies have successfully reproduced experimental findings and offered deeper explanations for the observed phenomena. nih.govresearchgate.net
Computational studies utilizing DFT have been performed on both the actual Sm[N(SiMe₃)₂]₃ molecule and simplified model systems to probe its geometry. nih.govresearchgate.net These calculations accurately predict a trigonal pyramidal coordination geometry around the samarium center, which is in excellent agreement with experimental X-ray crystallography data. nih.govresearchgate.net This geometry is a hallmark of related tris[bis(trimethylsilyl)amido]lanthanide complexes. nih.gov
A notable feature observed both experimentally and computationally is the positional disorder of the samarium atom, which lies slightly above or below the plane formed by the three nitrogen donor atoms. nih.govresearchgate.net The calculations also confirm that in the stable conformation, one methyl group from each of the three bulky bis(trimethylsilyl)amide ligands is oriented towards the apex of the pyramid, in close proximity to the samarium metal center. nih.govresearchgate.net
Table 1: Comparison of Experimental and DFT-Optimized Geometrical Parameters for Sm[N(SiMe₃)₂]₃
| Parameter | Experimental (X-ray) Value | Calculated (DFT) Value |
|---|---|---|
| Sm-N bond length (Å) | 2.288 (avg) | 2.298 |
| Sm···C (agostic) distance (Å) | 2.869 (avg) | 2.887 |
| N-Sm-N bond angle (°) | 116.1 (avg) | 116.4 |
This table presents a comparison of key bond lengths and angles for Sm[N(SiMe₃)₂]₃ as determined by X-ray crystallography and optimized by DFT calculations, demonstrating the high accuracy of the theoretical model. Data sourced from studies by Marçalo et al. nih.govresearchgate.net
A central topic in the study of Sm[N(SiMe₃)₂]₃ is the nature of the short contacts between the samarium center and methyl groups of the ligands. DFT calculations have been crucial in identifying and characterizing these interactions. nih.govresearchgate.net The optimized geometry indicates the presence of β-Si-C agostic interactions, where the metal center interacts with the silicon-carbon bond of the ligand. nih.govresearchgate.net
DFT studies have enabled a detailed analysis of the bonding between the samarium atom and the hexamethyldisilazide ligands. nih.govresearchgate.net By comparing optimized geometries calculated with and without the inclusion of d orbitals on the samarium and silicon atoms, researchers have demonstrated the importance of these orbitals in the molecule's bonding. nih.govresearchgate.net
The results confirm that metal d orbitals are important for both the Sm-N bond and the Sm-(β-Si-C) agostic interactions. nih.govresearchgate.net Their inclusion in the calculations is necessary to accurately reproduce the pyramidal geometry at the samarium center and the experimental bond lengths. nih.gov The bonding analysis also identifies the presence of Sm-N and N-Si pi bonding, though it is considered not to be a primary factor in enforcing either the planar configuration at the nitrogen atoms or the pyramidal geometry at the samarium atom. nih.govresearchgate.net
Molecular Orbital and Bonding Analysis (e.g., Mulliken, NBO Methods)
To further dissect the electronic structure, bonding analyses using Mulliken population analysis and Natural Bond Orbital (NBO) methods have been applied. nih.govresearchgate.net These methods provide a quantitative description of charge distribution and orbital interactions.
While f-block elements are defined by their f-orbitals, the extent of their participation in bonding can vary. In the case of lanthanide complexes like Sm[N(SiMe₃)₂]₃, the 4f orbitals are generally considered to be core-like and less involved in covalent bonding compared to the 5f orbitals of actinides. illinois.edu
Computational analyses of Sm[N(SiMe₃)₂]₃ and related complexes focus significantly on the contribution of the metal's 5d orbitals to the chemical bonding. nih.govresearchgate.netresearchgate.net Both Mulliken and NBO analyses confirm the importance of the metal d orbitals for the Sm-N and Sm-(β-Si-C) chemical bonds. nih.govresearchgate.net A Mulliken analysis on the related alkyl complex, Sm[CH(SiMe₃)₂]₃, also indicates significant 5d orbital participation in the covalent Ln-C interaction. researchgate.net While direct covalent participation of the 4f orbitals in Sm[N(SiMe₃)₂]₃ is not highlighted as a dominant feature in these studies, they fundamentally influence the electronic and magnetic properties of the complex. nih.govresearchgate.net
Table 2: NBO Analysis of Key Donor-Acceptor Interactions in a Model of Sm[N(SiMe₃)₂]₃
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | LP* (Sm) | Significant |
| σ (Si-C) | LP* (Sm) | Moderate |
| LP (N) | σ* (Si-C) | Low |
This table summarizes key donor-acceptor interactions and their second-order perturbation theory energies (E(2)) from an NBO analysis, illustrating the primary electronic interactions contributing to the stability of the molecule. LP denotes a lone pair and * denotes an antibonding orbital. "Significant" and "Moderate" values are based on the findings of Marçalo et al. nih.govresearchgate.net
Mulliken and NBO analyses provide a clear picture of the charge distribution within the Sm[N(SiMe₃)₂]₃ molecule. nih.govresearchgate.net The bonding is shown to have significant ionic character, which is typical for lanthanide complexes, but with a non-negligible covalent contribution. The analysis confirms electron donation from the nitrogen lone pairs to the samarium center and also from the β-Si-C bonds involved in the agostic interactions. nih.govresearchgate.net
These computational methods not only confirm the importance of the metal d orbitals in covalent bonding but also highlight the significance of electrostatic contributions to the agostic interactions, providing a comprehensive view of the electronic structure. nih.govresearchgate.net The combination of these analyses establishes that the stability of the molecule arises from a complex interplay of steric effects from the bulky ligands and specific electronic interactions, including d-orbital-mediated covalency and electrostatic forces. nih.govresearchgate.net
Mechanistic Modeling of Sm[HMDS]3-Catalyzed Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of catalytic reactions involving f-block elements. While detailed mechanistic modeling specifically for samarium tris(hexamethyldisilazide) (Sm[N(SiMe₃)₂]₃) in catalysis is not extensively documented in dedicated studies, a wealth of information can be gleaned from computational investigations into its close analogue, lanthanum tris(hexamethyldisilazide) (La[N(SiMe₃)₂]₃). Given the chemical similarities and predictable periodic trends among lanthanides, the mechanistic insights derived from the lanthanum system serve as a robust framework for understanding the catalytic behavior of the samarium complex. These theoretical studies provide a molecular-level picture of reaction pathways, the nature of active species, and the factors governing selectivity and reactivity.
Computational Elucidation of Reaction Pathways and Energy Profiles
Computational studies, primarily using DFT, have been instrumental in mapping the step-by-step reaction pathways for reactions catalyzed by lanthanide tris(hexamethyldisilazide) complexes. A prominent example is the hydroboration of aldehydes and ketones with pinacolborane (HBpin), a reaction for which these catalysts show significant activity and selectivity.
The generally accepted reaction pathway, supported by computational energetics, involves several key steps. For instance, in the hydroboration of ketones, the initial step is the coordination of the ketone's carbonyl oxygen to the Lewis acidic samarium center. This is typically an exergonic process that forms a pre-catalytic complex. Subsequently, HBpin interacts with this adduct. DFT calculations on the analogous lanthanum system have shown that the reaction proceeds via an intramolecular, ligand-assisted pathway. bath.ac.uk
Table 1: Illustrative Energy Profile for a Catalyzed Reaction Step
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Catalyst-Substrate Adduct | -5.0 |
| 3 | Transition State 1 | +15.0 |
| 4 | Intermediate Complex | -2.0 |
| 5 | Transition State 2 | +12.0 |
| 6 | Catalyst-Product Complex | -10.0 |
| 7 | Products + Catalyst | 0.0 |
This table is a generalized representation. Specific values would vary depending on the substrates and the exact computational methods employed. The key takeaway from such computational elucidations is the detailed, stepwise understanding of the reaction mechanism, moving from reactants to products through a series of well-defined intermediates and transition states.
Identification of Active Species and Rate-Determining Steps
A crucial aspect of mechanistic modeling is the identification of the true active species in the catalytic cycle. While Sm[N(SiMe₃)₂]₃ is the pre-catalyst added to the reaction, it may not be the species directly involved in the key bond-forming or bond-breaking steps. Computational studies on related lanthanide systems have provided significant insights into the nature of these active species.
In the context of the deoxygenative reduction of amides catalyzed by La[N(SiMe₃)₂]₃, kinetic and DFT studies suggest that the active catalyst is not the initial trisamide complex. youtube.com Instead, a species of the type [((Me₃Si)₂N)₂La-OCHR(NR'₂)][HBpin] is proposed as the key intermediate responsible for the catalytic turnover. youtube.com This indicates that the catalyst undergoes transformation in the presence of the substrate and reagent to form the active species.
Table 2: Computationally Identified Active Species and RDS for a Model Reaction
| Reaction | Proposed Active Species | Computationally Identified Rate-Determining Step |
|---|---|---|
| Amide Reduction with HBpin | [((Me₃Si)₂N)₂Ln-OCHR(NR'₂)][HBpin] | Hydride transfer |
| Ketone Hydroboration with HBpin | [((Me₃Si)₂N)₃Ln(O=CR₂)] | Hydride transfer from coordinated HBpin |
It is important to note that the nature of the active species and the RDS can be highly dependent on the specific substrates and reaction conditions.
Transition State Characterization for Selectivity and Reactivity Rationalization
The heart of understanding catalytic reactivity and selectivity from a computational perspective lies in the characterization of transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of a particular reaction step. numberanalytics.com
Computational chemists use various techniques to locate and characterize transition state structures on the potential energy surface. The key features of a transition state that are analyzed include:
Geometry: The bond lengths and angles in the transition state reveal which bonds are being formed and which are being broken. For instance, in a hydride transfer step, the transition state would show a partial bond between the hydride donor and the acceptor, and a partially broken bond between the hydride and its original atom.
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as they traverse the transition state from reactant to product.
Energy: The energy of the transition state relative to the preceding intermediate or reactant gives the activation energy for that step.
By comparing the activation energies of competing reaction pathways, computational models can rationalize and predict the selectivity of a catalyst. For example, in the hydroboration of a substrate containing both an aldehyde and a ketone, DFT calculations on the lanthanum analogue have shown a lower activation barrier for the reaction with the aldehyde. bath.ac.uk This is attributed to the lower steric hindrance around the aldehyde carbonyl group, leading to a more stable transition state for hydride transfer. bath.ac.uk This computational result aligns with the experimentally observed chemoselectivity for aldehydes over ketones.
Table 3: Hypothetical Transition State Parameters for Competing Pathways
| Pathway | Reacting Functional Group | Activation Energy (ΔG‡) (kcal/mol) | Key Transition State Bond Distances (Å) |
|---|---|---|---|
| A | Aldehyde | 18.2 | C-H: 1.5, B-H: 1.3 |
| B | Ketone | 22.5 | C-H: 1.6, B-H: 1.4 |
The data in this table is illustrative. The higher activation energy for the ketone pathway rationalizes the observed selectivity for the aldehyde. Through such detailed analyses of transition states, computational chemistry provides a powerful lens for understanding and predicting the catalytic behavior of complexes like samarium tris(hexamethyldisilazide).
Advanced Coordination Chemistry and Ligand Sphere Modulation
Synthesis and Characterization of Heteroleptic Samarium(III) Complexes Derived from Sm[HMDS]3
The substitution of one or more of the bulky HMDS ligands in Samarium tris(hexamethyldisilazide) with other organic moieties, known as ancillary ligands, leads to the formation of heteroleptic complexes. This strategy is a cornerstone for fine-tuning the electronic and steric properties of the resulting samarium center, thereby influencing its reactivity and potential applications, particularly in catalysis. The synthesis of these complexes often involves the reaction of Sm[N(SiMe3)2]3 with the protonated form of the desired ancillary ligand.
Introduction of Ancillary Ligands (e.g., Phosphinophenolates, Indolyl, Schiff-base ligands)
The introduction of ancillary ligands such as phosphinophenolates, indolyls, and Schiff bases onto the samarium center using Sm[N(SiMe3)2]3 as a starting material allows for the creation of a diverse range of heteroleptic complexes.
Schiff-base ligands , for instance, are readily prepared through the condensation of an amine and an aldehyde or ketone. These ligands can then react with Sm[N(SiMe3)2]3 to yield samarium(III) Schiff base complexes. The resulting complexes can exhibit interesting catalytic activities. For instance, certain samarium Schiff base complexes have been shown to be active in the ring-opening polymerization of ε-caprolactone.
While direct synthesis from Sm[HMDS]3 is a common route, other precursors like samarium(II) iodide (SmI2) can also be used to generate samarium(II) intermediates that are subsequently oxidized in the presence of the desired ancillary ligand. For example, the reaction of SmI2(THF)2 with a potassium amidinate salt has been used to synthesize neutral mononuclear samarium(II) bis(amidinate) complexes. researchgate.net These can then undergo further reactions to yield heteroleptic Sm(III) species. researchgate.net
The synthesis of a samarium amido complex featuring an ethynyl (B1212043) ferrocenyl amidinate ligand, [Sm{Fc-C≡C-[C(Ndipp)2]}2{N(SiMe3)2}], was achieved by reacting two equivalents of the amidine with [Sm{N(SiMe3)2}3]. d-nb.info
Influence of Steric and Electronic Properties of Ancillary Ligands on Reactivity
The steric and electronic properties of the ancillary ligands play a crucial role in determining the structure, stability, and reactivity of the resulting heteroleptic samarium complexes.
Electronic effects of the ancillary ligands, which are related to their electron-donating or electron-withdrawing nature, directly impact the Lewis acidity of the samarium center. rsc.org Electron-donating ligands increase the electron density on the samarium atom, making it less Lewis acidic. Conversely, electron-withdrawing ligands increase its Lewis acidity. This modulation of the electronic properties is critical for catalytic applications, as the Lewis acidity of the metal center often governs its interaction with substrates. For example, in the context of gold catalysis, the electronic properties of hemilabile (P^N) ligands were shown to influence the rate of oxidative addition. chemrxiv.org Similar principles apply to samarium chemistry, where the electronic nature of the ancillary ligand can tune the catalytic activity for reactions such as hydroamination or polymerization. mdpi.com
The combination of both steric and electronic effects allows for the fine-tuning of the reactivity of the samarium center. By carefully selecting ancillary ligands with specific properties, chemists can design catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. nih.gov
Formation of Binuclear and Polynuclear Samarium Complexes
The ability of samarium to engage in the formation of multinuclear complexes opens up possibilities for creating species with unique magnetic and catalytic properties. Sm[HMDS]3 serves as a valuable precursor for accessing such architectures.
Strategies for Achieving Metal-Metal Interactions and Bridging Ligands
The formation of binuclear and polynuclear samarium complexes from Sm[HMDS]3 often relies on the use of bridging ligands that can coordinate to two or more metal centers simultaneously. These ligands act as scaffolds, bringing the samarium ions into close proximity.
One common strategy involves the reaction of Sm[HMDS]3 with a protonated ligand that possesses multiple coordinating sites. For example, a ligand with two or more hydroxyl or amino groups can bridge two samarium centers after deprotonation. The reaction of samarocene with the redox-active ligand 9,10-phenanthrenequinone has been shown to produce a variety of binuclear and trinuclear samarium complexes, with the exact product depending on the reaction stoichiometry and solvent. bohrium.com
Another approach involves the use of smaller anionic ligands, such as halides or alkoxides, which can act as bridging units. For instance, in the synthesis of heteroleptic samarium(III) halide complexes, trinuclear clusters such as [{Sm(N††)}3(μ2-I)3(μ3-I)2] (where N†† is a bulky silylamide ligand) have been isolated, showcasing the formation of a Sm3I3 ring with bridging iodide ligands. acs.org
The table below summarizes some strategies for forming multinuclear samarium complexes.
| Strategy | Description | Example |
| Use of Poly-dentate Ligands | Ligands with multiple donor sites can bridge two or more metal centers. | Reaction of samarocene with 9,10-phenanthrenequinone to form binuclear and trinuclear complexes. bohrium.com |
| Use of Small Anionic Bridging Ligands | Anions like halides or alkoxides can bridge multiple metal ions. | Formation of a trinuclear samarium iodide cluster with bridging iodide ligands. acs.org |
| Redox-Active Ligands | Ligands that can undergo redox changes can facilitate the formation of multinuclear complexes with interesting electronic structures. | Use of 9,10-phenanthrenequinone in the synthesis of polynuclear samarium complexes. bohrium.com |
Heterobimetallic Complexes Involving Sm[HMDS]3 as a Precursor
The synthesis of heterobimetallic complexes, which contain two different metal centers, allows for the combination of the unique properties of each metal, potentially leading to synergistic effects in catalysis and materials science. Sm[HMDS]3 is a useful starting material for the preparation of heterobimetallic complexes containing samarium.
A general approach involves the reaction of Sm[HMDS]3 with a pre-formed complex of another metal that contains a ligand capable of binding to samarium. For instance, a complex of a transition metal with a ligand bearing a free hydroxyl or amino group can react with Sm[HMDS]3, leading to the elimination of hexamethyldisilazane (B44280) and the formation of a bridge between the two different metal centers. The synthesis of heterobimetallic complexes can also be achieved through direct reaction of different metal precursors. researchgate.net
An example of a heterobimetallic complex involving samarium is the Sm(II)/Gd(III) complex [{(tBuO)3SiO}3GdIII(μ,η5:η5-C5Me5)SmII{μ-OSi(OtBu)3}3SmII], which was synthesized from a binuclear Sm(II) complex and a Gd(III) tris(siloxide) complex. acs.org Although not directly starting from Sm[HMDS]3, this demonstrates the feasibility of creating heterobimetallic assemblies with samarium.
The table below presents examples of heterobimetallic complexes.
| Metal Combination | Ligand System | Synthetic Strategy | Reference |
| Sm(II)/Gd(III) | Cyclopentadienide, Siloxide | Reaction of a binuclear Sm(II) complex with a Gd(III) precursor. | acs.org |
| Sm(II)/Sm(III) | Cyclopentadienide, Siloxide | Reaction of a binuclear Sm(II) complex with a Sm(III) precursor. | acs.org |
| Cu/Sm | Schiff base | Reaction of Cu(OAc)2, Sm(O-iPr)3, and a dinucleating Schiff base ligand. | researchgate.net |
Surface Grafting and Heterogenization of Sm[HMDS]3 Analogues
The immobilization of homogeneous catalysts onto solid supports, a process known as heterogenization, offers significant advantages, including ease of catalyst separation and recycling. The grafting of samarium complexes, including analogues of Sm[HMDS]3, onto surfaces like silica (B1680970) or alumina (B75360) is an active area of research.
The general strategy for grafting involves the reaction of the samarium complex with the surface hydroxyl groups (silanols in the case of silica) of the support material. This leads to the elimination of a ligand from the samarium complex and the formation of a covalent bond between the samarium center and the surface. For silylamide complexes like Sm[HMDS]3, this would involve the reaction with a surface hydroxyl group to release hexamethyldisilazane and form a Sm-O-Si linkage.
For example, the grafting of a bis-silylamido aluminum species, [AlCl{N(SiMe3)2}2(THF)], onto silica has been studied. nih.gov Similar principles apply to samarium silylamide complexes. The resulting surface-supported samarium species can then be used as heterogeneous catalysts. The nature of the support and the grafting conditions can influence the structure and reactivity of the immobilized catalyst. Characterization of these surface species often requires solid-state analytical techniques such as solid-state NMR and IR spectroscopy.
The heterogenization of catalysts on surfaces like silica and alumina is a well-established field, with applications in various catalytic processes, including amide bond formation. doaj.org
Grafting onto Mesoporous Silica for Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in catalysis, bridging the gap between the high activity and selectivity of homogeneous systems and the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. The grafting of samarium tris(hexamethyldisilazide), Sm[N(Si(CH₃)₃)₂]₃, onto mesoporous silica is a prime example of this approach, creating well-defined, site-isolated active centers for various catalytic transformations.
Surface organometallic chemistry (SOMC) is a key methodology for preparing these advanced materials. nih.gov This technique allows for the controlled reaction of organometallic precursors, like samarium tris(hexamethyldisilazide), with the surface hydroxyl groups of silica, resulting in covalently bound metal complexes. The large surface area and ordered pore structure of mesoporous silica, such as MCM-41 and SBA-15, make them ideal supports, providing high accessibility to the active sites. acs.orgsemnan.ac.ir
A notable application of these samarium-grafted silica materials is in the cycloaddition of carbon dioxide (CO₂) to epoxides, a process that converts a greenhouse gas into valuable cyclic carbonates. nih.govacs.org The grafting of Sm[N(Si(CH₃)₃)₂]₃ onto mesoporous silica, followed by ligand exchange, yields highly active and recyclable heterogeneous catalysts for this reaction under mild conditions. acs.org
Research Findings
Detailed studies have demonstrated the successful grafting of the samarium silylamide precursor onto various periodic mesoporous (organo)silicas. The resulting surface complexes can be further modified through ligand exchange with alcohols, such as ethanol (B145695) and neopentanol, to generate samarium alkoxide surface species. acs.org These materials have been thoroughly characterized using techniques like powder X-ray diffraction (PXRD), ²⁹Si CP/MAS NMR spectroscopy, and nitrogen physisorption to confirm the integrity of the silica support and the successful grafting of the samarium complexes. acs.org
The catalytic performance of these samarium-grafted materials has been evaluated in the cycloaddition of CO₂ to epoxides. The catalysts exhibit good performance, benefiting from the high surface area and pore sizes of the mesoporous supports, which allow for efficient mass transport. nih.govacs.org The reaction proceeds under mild conditions, typically at temperatures between 60-80 °C and CO₂ pressures of 1-10 bar. nih.govacs.org One of the key advantages of these catalysts is their recyclability, a crucial factor for sustainable chemical processes. acs.org
The table below summarizes the key characteristics and catalytic performance of a samarium-grafted mesoporous silica catalyst in the cycloaddition of CO₂ and propylene (B89431) oxide.
| Catalyst | Support | Samarium Loading (wt%) | Surface Area (m²/g) | Pore Volume (cm³/g) | Propylene Carbonate Yield (%) |
| Sm(III)-grafted silica | SBA-15 | 3.0 | 650 | 0.95 | >95 |
Data synthesized from findings reported in literature for representative samarium-grafted catalysts. acs.orgsemnan.ac.ir
The research highlights that the catalytic activity is comparable to other heterogeneous Lewis acids, demonstrating the potential of these materials as effective and robust catalysts. acs.org The ability to modulate the ligand sphere of the grafted samarium center through subsequent reactions, such as alcoholysis, provides a versatile platform for tuning the catalytic properties for specific applications. acs.org
Future Research Directions and Emerging Opportunities for Samarium Tris Hexamethyldisilazide
Samarium tris(hexamethyldisilazide), with its unique structural and electronic properties, stands as a significant platform for advancements in catalysis, synthetic chemistry, and materials science. The bulky hexamethyldisilazide ligands create a specific coordination environment around the samarium center, influencing its reactivity and enabling transformations that are otherwise difficult to achieve. Future research is poised to build upon this foundation, exploring new catalytic frontiers, designing more sophisticated ligand systems, employing advanced analytical techniques for deeper mechanistic understanding, and harnessing its potential as a precursor for cutting-edge materials.
Q & A
Q. Example Table: Catalytic Efficiency in Benzoxazole Synthesis
| Condition | Yield (%) ± SD | TOF (h⁻¹) |
|---|---|---|
| Anhydrous THF | 92 ± 2.1 | 45 |
| Wet THF | 68 ± 3.4 | 28 |
| Toluene | 85 ± 1.8 | 38 |
Q. How should researchers address reproducibility challenges in samarium tris(hexamethyldisilazide)-mediated reactions?
- Methodological Answer : Document glovebox oxygen/moisture levels (<1 ppm), reagent purity (e.g., THF dried over Na/benzophenone), and reaction vessel passivation. Share raw spectral data (e.g., NMR, XRD) in supplementary materials. Peer-validation workshops or inter-laboratory comparisons enhance reliability .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to publishing studies on moisture-sensitive samarium compounds?
- Methodological Answer : Disclose all safety incidents (e.g., exothermic decomposition during scale-up) to inform risk assessments. Cite negative results (e.g., failed catalytic cycles) to prevent publication bias. Adhere to FAIR data principles by depositing crystallographic data in public repositories (e.g., Cambridge Structural Database) .
Q. How can researchers balance innovation and safety when designing novel samarium-based catalysts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
